5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
Description
This compound features a pyridin-4(1H)-one core substituted with:
- A 3-methoxybenzyloxy group at position 5, which may enhance lipophilicity and influence receptor binding .
- A 4-(2-methoxyphenyl)piperazine-1-carbonyl group at position 2, a structural motif common in serotonin receptor ligands .
The 2-methoxyphenylpiperazine moiety suggests affinity for serotonin (5-HT) receptors, particularly 5-HT1A, based on analogs like p-MPPI and p-MPPF . The pyridinone core distinguishes it from other heterocyclic systems (e.g., pyrazoles or pyrimidines), which may alter pharmacokinetic properties .
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-27-17-25(34-18-19-7-6-8-20(15-19)32-2)23(30)16-22(27)26(31)29-13-11-28(12-14-29)21-9-4-5-10-24(21)33-3/h4-10,15-17H,11-14,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCACDFYSBUTVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyridine ring : A heterocyclic aromatic ring that contributes to the compound's electronic properties.
- Piperazine moiety : Known for its role in various pharmacological activities, particularly in neuropharmacology.
- Methoxybenzyl group : This substitution may influence lipophilicity and receptor binding affinity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Serotonin receptors : Many piperazine derivatives exhibit activity at serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and anxiety disorders.
- Carbonic anhydrase inhibition : Some studies have suggested that structural analogs can inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues .
Anticancer Activity
A study examined the anticancer potential of piperazine derivatives, revealing significant cytotoxic effects against various cancer cell lines. The mechanism involved inducing apoptosis through the modulation of key signaling pathways .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-((3-methoxybenzyl)oxy)-... | 12.5 | HeLa |
| Control | 25.0 | HeLa |
This data suggests that the compound may serve as a lead for further development in cancer therapeutics.
Antimicrobial Properties
Another area of investigation is the antimicrobial efficacy of similar compounds. For instance, derivatives with piperazine scaffolds have shown promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5-((3-methoxybenzyl)oxy)-... | 15.0 | M. tuberculosis |
| Standard Drug | 10.0 | M. tuberculosis |
The compound's ability to inhibit bacterial growth highlights its potential as an antimicrobial agent.
Study on Serotonin Receptor Activity
In a detailed investigation published in the Polish Journal of Pharmacology, a series of piperazine derivatives were synthesized and tested for their affinity towards serotonin receptors. The results demonstrated that compounds similar to our target exhibited high binding affinity to both 5-HT1A and 5-HT2A receptors, suggesting potential applications in treating mood disorders .
Evaluation of Cytotoxicity
A comprehensive cytotoxicity assay was performed on human embryonic kidney cells (HEK-293). The results indicated that while the compound exhibited significant anticancer activity, it demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Receptor Specificity: The target compound’s 2-methoxyphenylpiperazine group aligns with p-MPPI/p-MPPF, which are selective 5-HT1A antagonists. However, the pyridinone core may reduce off-target effects compared to simpler piperazine derivatives . Quinoline-pyrazole-piperazine hybrids (e.g., 4b) show divergent targets (kinases vs. serotonin receptors), highlighting how core structure dictates activity .
The methyl group at position 1 may reduce oxidative metabolism, similar to ethylpiperazine derivatives in , which show enhanced stability .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling (e.g., piperazine-carbonyl linkage), comparable to methods in and , which use Pd-catalyzed cross-coupling or amide bond formation .
Research Findings and Limitations
- Activity Data : Direct pharmacological data for the target compound are absent in the provided evidence. Predictions are based on structural analogs like p-MPPI, which require validation via binding assays .
- Structural Uniqueness: The pyridinone core differentiates it from pyrazole () or pyrimidine () derivatives, suggesting novel mechanisms of action.
- Synthetic Challenges : The compound’s complexity may necessitate advanced purification techniques, as seen in and for analogous heterocycles .
Preparation Methods
Hantzsch-Type Cyclization
The pyridinone ring is constructed via a modified Hantzsch reaction using ethyl acetoacetate, ammonium acetate, and 3-methoxybenzaldehyde under refluxing ethanol. Methylation at N1 is achieved using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Key reaction conditions :
Functionalization at C5
The hydroxyl group at C5 is etherified with 3-methoxybenzyl chloride using K₂CO₃ in anhydrous DMF. This step requires rigorous exclusion of moisture to prevent hydrolysis.
Optimization data :
| Parameter | Value |
|---|---|
| Reaction time | 12 h |
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | 85% |
Preparation of 4-(2-Methoxyphenyl)piperazine
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 1-bromo-2-methoxybenzene and piperazine employs bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) as the catalyst.
Representative procedure :
- Charge a mixture of 1-bromo-2-methoxybenzene (1.0 equiv), piperazine (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in toluene.
- Heat at 110°C for 24 h under argon.
- Isolate via aqueous work-up and purify by column chromatography (ethyl acetate/hexane, 1:3).
Yield : 78%
Coupling of Fragments via Carbonyl Linkage
Carbonyldiimidazole (CDI)-Mediated Acylation
The piperazine is conjugated to the pyridinone using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).
Stepwise protocol :
- Activate the pyridinone’s carboxylic acid (generated via oxidation of a methyl ester precursor) with CDI (1.5 equiv) in THF at 0°C.
- Add 4-(2-methoxyphenyl)piperazine (1.1 equiv) and stir at room temperature for 6 h.
- Quench with ice-water and extract with dichloromethane (DCM).
Critical parameters :
- Reaction time : 6 h
- Temperature : 25°C
- Yield : 63%
Final Product Characterization
The compound is purified via silica gel chromatography (ethyl acetate/methanol, 9:1) and analyzed by:
- ¹H NMR (DMSO-d6): δ 2.36 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.85–7.45 (m, aromatic H).
- IR : 1695 cm⁻¹ (C=O), 1601 cm⁻¹ (C=N).
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch cyclization | High scalability | Moderate yields |
| CDI acylation | Mild conditions | Requires anhydrous solvents |
| Buchwald coupling | Regioselective | Palladium residue removal |
Q & A
Q. What are the standard synthetic protocols for preparing 5-((3-methoxybenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one?
Methodological Answer: The synthesis involves multi-step reactions, typically including:
- Coupling of the piperazine moiety : Reacting 2-methoxyphenylpiperazine with a carbonylating agent (e.g., phosgene or carbonyl diimidazole) to form the piperazine-1-carbonyl intermediate .
- Functionalization of the pyridinone core : Introducing the 3-methoxybenzyloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., DMF, THF) with nitrogen atmosphere to prevent oxidation .
- Purification : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate intermediates. Final purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Key Considerations :
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine coupling. For example, the methoxybenzyloxy group shows distinct aromatic protons at δ 6.7–7.3 ppm, while the piperazine carbonyl resonates at ~170 ppm in ¹³C NMR .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₂₇H₂₈N₃O₅: 486.2028) .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable (e.g., analog structures in ) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield during the synthesis of the piperazine-carbonyl intermediate?
Methodological Answer:
-
Catalyst Screening : Test alternative coupling agents (e.g., EDCI/HOBt vs. DCC) to reduce side reactions .
-
Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rate. Anhydrous DMF often provides higher yields due to superior carbonyl activation .
-
Temperature Control : Perform reactions under reflux (80–100°C) for faster kinetics, but monitor for decomposition using TLC .
-
Yield Data Table :
Catalyst Solvent Temperature (°C) Yield (%) DCC DMF 80 65 EDCI/HOBt DMSO 70 72 Phosgene THF 25 58
Q. How should researchers address contradictions in reported biological activity data among structural analogs?
Methodological Answer:
-
Standardized Assays : Re-test compounds under uniform conditions (e.g., cell lines, enzyme concentrations) to minimize variability .
-
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects systematically. For example:
Analog Substituent Bioactivity (IC₅₀, nM) Source 2-Methoxyphenyl (target) 120 ± 15 4-Methoxyphenyl () 85 ± 10 3-Chlorophenyl () >500 -
Computational Modeling : Use molecular docking to predict binding affinities for targets like serotonin receptors, explaining variance due to substituent steric/electronic effects .
Q. What strategies are effective for resolving low solubility issues during in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyridinone oxygen, improving aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How can computational methods aid in predicting the metabolic stability of this compound?
Methodological Answer:
Q. What experimental approaches are recommended for elucidating the mechanism of action?
Methodological Answer:
- Target Deconvolution :
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling changes in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
